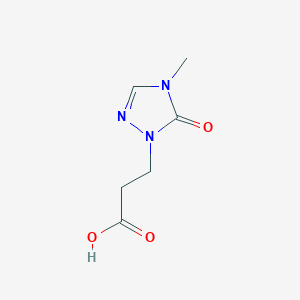
(1-Cyclopropylpiperidin-4-yl)methanamine
Overview
Description
(1-Cyclopropylpiperidin-4-yl)methanamine (CPMA) is an organic compound that is used for a variety of purposes in scientific research. It is a cyclic amine, a type of organic compound that contains an amine group and a cyclic ring structure. CPMA has been used in a variety of scientific applications, including as a synthetic intermediate, a catalyst, and a bioactive molecule.
Scientific Research Applications
Biased Agonists in Antidepressant Development
Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been explored as "biased agonists" of serotonin 5-HT1A receptors, showing promise as antidepressant drug candidates. These compounds preferentially stimulated ERK1/2 phosphorylation, displaying high potency and efficacy in antidepressant-like activity in rat models, suggesting their potential for treating depression (Sniecikowska et al., 2019).
Synthesis of Aminoalkyl Piperidines
The asymmetric synthesis of 2-(1-aminoalkyl) piperidines has been achieved using (-)-2-cyano-6-phenyloxazolopiperidine. This synthesis method is important for developing compounds with potential pharmacological activities (Froelich et al., 1996).
Potential Antimicrobial Agents
Compounds such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine have been synthesized and characterized for potential applications, including antimicrobial activities. These compounds are notable for their high yield and chemical stability, which can be vital in developing new antimicrobial agents (Shimoga et al., 2018).
Catalysis in Organic Chemistry
In the field of organic chemistry, derivatives of methanamine, such as (4-Phenylquinazolin-2-yl)methanamine, have been synthesized for use in catalysis, specifically in transfer hydrogenation reactions. These reactions are significant in various synthetic processes, showcasing the application of these compounds in organic synthesis (Karabuğa et al., 2015).
Novel Scaffold in Peptide Design
The development of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold has been reported, which is designed to stabilize parallel turn conformations in short peptide sequences. This scaffold exemplifies the use of methanamine derivatives in innovative peptide design (Bucci et al., 2018).
properties
IUPAC Name |
(1-cyclopropylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-7-8-3-5-11(6-4-8)9-1-2-9/h8-9H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNNILOHBCABSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylpiperidin-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1380293.png)

![5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380296.png)








![[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1380312.png)
![[4-(3-Aminophenyl)morpholin-2-yl]methanol](/img/structure/B1380314.png)